molecular formula C11H11FN2O B8317378 6-Dimethylamino-8-fluoro-2h-isoquinolin-1-one

6-Dimethylamino-8-fluoro-2h-isoquinolin-1-one

Cat. No. B8317378
M. Wt: 206.22 g/mol
InChI Key: SFYZMTFVNABLKX-UHFFFAOYSA-N
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Patent
US08299077B2

Procedure details

To the clear solution of 4-Dimethylamino-N-[1-dimethylamino-meth-(E)-ylidene]-2-fluoro-6-methyl-benzamide (0.709 g, 2.82 mmol) in THF (2 mL) was added potassium tert-butoxide (2.8 mL, 1.0 M THF, 1.0 eq.), and the resultant brown, homogeneous reaction mixture was refluxed. After 1 h., the reaction mixture was quenched with 1M citric acid (1 eq.), dried (MgSO4), filtered, and concentrated in vacuo to give a yellow solid, which was purified by preparative plate (50% 60/10/1 CH2Cl2/MeOH/NH4OH in CH2Cl2) to give 6-Dimethylamino-8-fluoro-2H-isoquinolin-1-one as a white solid (0.104 g, 18%).
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:18])[C:3]1[CH:15]=[C:14]([CH3:16])[C:6]([C:7](/[N:9]=[CH:10]/N(C)C)=[O:8])=[C:5]([F:17])[CH:4]=1.CC(C)([O-])C.[K+].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C1COCC1>[CH3:1][N:2]([CH3:18])[C:3]1[CH:15]=[C:14]2[C:6](=[C:5]([F:17])[CH:4]=1)[C:7](=[O:8])[NH:9][CH:10]=[CH:16]2 |f:1.2|

Inputs

Step One
Name
Quantity
0.709 g
Type
reactant
Smiles
CN(C1=CC(=C(C(=O)/N=C/N(C)C)C(=C1)C)F)C
Name
Quantity
2.8 mL
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resultant brown, homogeneous reaction mixture was refluxed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow solid, which
CUSTOM
Type
CUSTOM
Details
was purified by preparative plate (50% 60/10/1 CH2Cl2/MeOH/NH4OH in CH2Cl2)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C=1C=C2C=CNC(C2=C(C1)F)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.104 g
YIELD: PERCENTYIELD 18%
YIELD: CALCULATEDPERCENTYIELD 17.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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